molecular formula C9H4F2N2 B1407105 2-(3,4-Difluorophenyl)malononitrile CAS No. 1692521-86-0

2-(3,4-Difluorophenyl)malononitrile

Cat. No.: B1407105
CAS No.: 1692521-86-0
M. Wt: 178.14 g/mol
InChI Key: XDEWAVWVTZCCRD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)malononitrile is an organic compound with the molecular formula C9H4F2N2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a malononitrile group

Safety and Hazards

The safety information for 2-(3,4-Difluorophenyl)malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)malononitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium carbonate, facilitates the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)malononitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack. Additionally, the malononitrile group can act as a versatile synthon in organic synthesis, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)malononitrile: Similar in structure but with chlorine atoms instead of fluorine.

    2-(3,4-Dimethylphenyl)malononitrile: Contains methyl groups instead of fluorine atoms.

    2-(3,4-Dimethoxyphenyl)malononitrile: Features methoxy groups on the phenyl ring.

Uniqueness

2-(3,4-Difluorophenyl)malononitrile is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. Fluorine atoms are highly electronegative, which can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWAVWVTZCCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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